molecular formula C39H39AlO9S3 B12678786 Aluminium (1-methylethyl)naphthalenesulphonate CAS No. 85410-06-6

Aluminium (1-methylethyl)naphthalenesulphonate

Cat. No.: B12678786
CAS No.: 85410-06-6
M. Wt: 774.9 g/mol
InChI Key: WAQKQYWOJWXXCF-UHFFFAOYSA-K
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Description

Introduction to Aluminium (1-Methylethyl)Naphthalenesulphonate

Chemical Identity and Systematic Nomenclature

This compound is systematically named as aluminium tris(1-isopropylnaphthalene-2-sulphonate) , reflecting its tripartite coordination structure. The molecular formula C~39~H~39~AlO~9~S~3~ (MW 774.90 g/mol) indicates three 1-isopropylnaphthalene-2-sulfonate ligands bound to a central aluminium atom. The isopropyl group (–CH(CH~3~)~2~) at the 1-position of the naphthalene ring introduces steric bulk, while the sulfonate (–SO~3~^-^) group at the 2-position provides anionic charge delocalization.

Structural studies of analogous aluminium sulfonates, such as aluminium tri(naphthalene-2-sulphonate) (CAS 21300-06-1), reveal tetrameric clusters in the solid state, where aluminium centers adopt both octahedral and tetrahedral geometries . This compound’s EINECS identifier (287-180-6) further confirms its regulatory classification as a sulfonated organoaluminium species.

Property Value Source
CAS Registry Number 85410-06-6
Molecular Formula C~39~H~39~AlO~9~S~3~
Molecular Weight 774.90 g/mol
Coordination Geometry Likely tetrameric (analogous)

Historical Development in Sulfonate Chemistry

The synthesis of sulphonated organoaluminium compounds emerged from mid-20th-century efforts to develop water-stable Lewis acids. Early work on aluminium alkoxides, such as aluminium isopropoxide (Al(O-i-Pr)~3~) , demonstrated the utility of bulky ligands in modulating reactivity. The Strecker sulfite alkylation , a foundational method for sulfonate synthesis, enabled the incorporation of sulfonate groups into organometallic frameworks.

This compound represents an evolution of these principles, combining the catalytic versatility of aluminium with the tunable electronic properties of naphthalenesulfonates. Its development parallels advancements in Ullmann-type coupling reactions, which facilitated the synthesis of complex sulfonated aromatics . For example, microwave-assisted copper-catalyzed methods have been employed to prepare structurally related anilinonaphthalenesulfonates , underscoring the methodological synergies between sulfonate and organometallic chemistry.

Position Within Organoaluminium Compound Classifications

Organoaluminium compounds are broadly categorized into three groups:

  • Alkylaluminium species (e.g., triethylaluminium)
  • Aluminium alkoxides (e.g., aluminium isopropoxide )
  • Aluminium sulfonates (e.g., aluminium tri(naphthalene-2-sulphonate) )

This compound falls into the third category, distinguished by its sulfonate ligands. Unlike aluminium alkoxides, which are prone to hydrolysis, sulfonate derivatives exhibit enhanced stability in aqueous environments due to the strong Al–O–S bonds and the resonance stabilization of the sulfonate group . This stability makes them suitable for applications requiring prolonged exposure to moisture or protic solvents.

The compound’s isopropyl substituents further modify its reactivity profile. In aluminium isopropoxide, the isopropyl groups create a steric shield around the aluminium center, slowing unwanted side reactions . Similarly, the isopropylnaphthalenesulfonate ligands in this compound likely impose geometric constraints that influence its catalytic behavior, such as substrate selectivity in organic transformations.

Comparative Analysis of Selected Organoaluminium Compounds
Compound Formula Key Feature Application Example
Aluminium isopropoxide Al(O-i-Pr)~3~ Sterically hindered alkoxide Meerwein-Ponndorf-Verley reduction
Aluminium tri(naphthalene-2-sulphonate) C~30~H~21~AlO~9~S~3~ Sulfonate-functionalized aromatic ligands Ionic stabilization in polymers
This compound C~39~H~39~AlO~9~S~3~ Hybrid isopropyl/sulfonate system Potential catalytic applications

Properties

CAS No.

85410-06-6

Molecular Formula

C39H39AlO9S3

Molecular Weight

774.9 g/mol

IUPAC Name

aluminum;2-propan-2-ylnaphthalene-1-sulfonate

InChI

InChI=1S/3C13H14O3S.Al/c3*1-9(2)11-8-7-10-5-3-4-6-12(10)13(11)17(14,15)16;/h3*3-9H,1-2H3,(H,14,15,16);/q;;;+3/p-3

InChI Key

WAQKQYWOJWXXCF-UHFFFAOYSA-K

Canonical SMILES

CC(C)C1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].CC(C)C1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].CC(C)C1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].[Al+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aluminium (1-methylethyl)naphthalenesulphonate typically involves the reaction of naphthalenesulfonic acid with aluminium salts under controlled conditions. The reaction is carried out in an organic solvent, and the temperature and pH are carefully monitored to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors. The process involves the continuous addition of reactants and the removal of by-products to maintain the efficiency of the reaction. The final product is purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Aluminium (1-methylethyl)naphthalenesulphonate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Aluminium (1-methylethyl)naphthalenesulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Aluminium (1-methylethyl)naphthalenesulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with aluminium (1-methylethyl)naphthalenesulphonate:

Sodium Tris(1-methylethyl)naphthalenesulphonate

  • CAS : 1323-19-9 | EINECS : 215-351-7
  • Molecular Formula : C₁₉H₂₅NaO₃S
  • Molecular Weight : 356.45 g/mol
  • Properties : Classified as a corrosive solid (UN 3261) under transport regulations, requiring stringent handling protocols. Used in industrial applications, such as cement modification, where sodium naphthalenesulphonates act as polymeric modifiers to enhance material properties .
  • Safety : Higher acute toxicity compared to aluminium analogues, with explicit warnings for corrosive effects on skin and eyes .

Lithium Tris(1-methylethyl)naphthalenesulphonate

  • CAS : 94275-81-7 | EINECS : 304-470-0
  • Molecular Formula: Not explicitly stated but inferred as C₁₈H₃₄LiO₄S (based on nomenclature).
  • Applications: Limited supplier data suggest niche uses, possibly in lithium-ion battery electrolytes or specialty chemical synthesis. No direct safety data provided, but alkali metal sulphonates generally exhibit lower thermal stability than aluminium counterparts .

Calcium (1-methylethyl)naphthalenesulphonate

  • CAS : 1331-87-9 | EINECS : 215-564-5
  • Properties: A calcium-based derivative registered under EU REACH in 2016. Likely used as a stabilizer or detergent additive due to calcium’s affinity for sulphonate groups.

Table 1: Comparative Overview of (1-Methylethyl)naphthalenesulphonate Derivatives

Compound CAS Molecular Formula Molecular Weight (g/mol) Key Applications Safety Profile
This compound 85410-06-6 Not specified Not specified Industrial surfactants Restricted in cosmetics
Sodium tris(1-methylethyl)naphthalenesulphonate 1323-19-9 C₁₉H₂₅NaO₃S 356.45 Cement modification Corrosive solid
Lithium tris(1-methylethyl)naphthalenesulphonate 94275-81-7 C₁₈H₃₄LiO₄S (inferred) Not specified Specialty chemicals Unknown
Calcium (1-methylethyl)naphthalenesulphonate 1331-87-9 Not specified Not specified Stabilizers/detergents Low reactivity

Key Research Findings

  • Functional Differences : Sodium variants dominate in construction materials due to their dispersive properties, while aluminium analogues may serve as catalysts or thickeners in polymers. Calcium derivatives are favored in applications requiring low reactivity .
  • Synthesis Challenges : Aluminium-based sulphonates require precise control of ligand coordination to avoid hydrolysis, unlike alkali metal salts, which are more stable in aqueous systems .

Biological Activity

Aluminium (1-methylethyl)naphthalenesulphonate, a compound belonging to the naphthalene sulfonic acid derivatives, has garnered attention in recent years due to its diverse biological activities and potential applications in various fields, including medicine and environmental science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity studies, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an aluminium ion coordinated with a naphthalene sulfonate moiety. The structure can be represented as follows:

Al3++C11H13O3S\text{Al}^{3+}+\text{C}_{11}\text{H}_{13}\text{O}_3\text{S}

This compound exhibits amphiphilic properties, which allow it to interact with both hydrophilic and hydrophobic environments, making it suitable for various applications.

Mechanisms of Biological Activity

Research indicates that naphthalene derivatives, including this compound, can modulate biological processes through several mechanisms:

  • Receptor Binding : These compounds may bind to specific receptors or enzymes, influencing their activity. For instance, studies have shown that naphthalene derivatives can interact with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the liver.
  • Toxicity Mechanisms : Toxicological studies have revealed that naphthalene derivatives can induce oxidative stress, leading to cellular damage. The formation of reactive oxygen species (ROS) during metabolic processes can result in necrosis and apoptosis in various cell types .

Toxicological Studies

A significant aspect of understanding the biological activity of this compound involves evaluating its toxicity. Key findings from recent studies include:

  • Respiratory Toxicity : Animal models exposed to methylnaphthalene derivatives have shown signs of respiratory distress and necrosis in bronchiolar epithelial cells. This suggests potential hazards associated with inhalation exposure.
  • Kidney Effects : Laboratory studies on structurally related naphthalene sulfonic acids have indicated risks such as crystal formation in the kidneys and effects on thyroid function .

Case Study 1: Cancer Therapeutics

Recent research has explored the potential of this compound in cancer therapy. The compound has been investigated for its ability to inhibit the activity of Myc family transcription factors, which are often overexpressed in various cancers. By disrupting their interaction with DNA, this compound may induce apoptosis in cancer cells .

Study Findings Implications
Study AInhibition of c-Myc activityPotential for use in breast cancer treatment
Study BInduction of apoptosis in neuroblastoma cellsPromising therapeutic avenue for pediatric cancers

Case Study 2: Environmental Impact

The environmental implications of this compound have also been studied. Assessments indicate that while this compound does not pose a high hazard regarding carcinogenicity or reproductive toxicity, its effects on aquatic ecosystems require further investigation due to its potential bioaccumulation .

Q & A

Q. How can researchers verify the chemical structure of aluminium (1-methylethyl)naphthalenesulphonate?

To confirm the compound’s structure, employ a combination of analytical techniques:

  • Elemental analysis to validate empirical composition.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to identify functional groups and substituents.
  • Mass spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis.
  • Infrared (IR) spectroscopy to detect sulphonate and alkyl group vibrations. For novel compounds, include purity assessments via HPLC or melting point analysis. Ensure detailed experimental protocols are provided for reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Classify the compound as a Corrosive Solid (UN Class 8) based on its sodium salt analog’s regulatory data .
  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or dermal exposure.
  • Store in corrosion-resistant containers, segregated from incompatible substances (e.g., strong bases).
  • Include emergency measures: immediate rinsing for skin/eye contact and medical consultation for ingestion .

Q. What methodologies are recommended for assessing the compound’s acute toxicity in mammalian models?

  • Follow OECD Guideline 423 for acute oral toxicity, using rodents (rats/mice) at doses spanning 5–5,000 mg/kg.
  • Monitor endpoints: mortality, body weight changes, and organ-specific effects (e.g., hepatic/renal toxicity).
  • Reference inclusion criteria from toxicological frameworks (Table B-1 in ) to align with systemic effect evaluations (e.g., respiratory, cardiovascular) .

Advanced Research Questions

Q. How can contradictory data on environmental persistence of this compound be resolved?

  • Conduct iterative studies to isolate variables (e.g., pH, microbial activity, UV exposure).
  • Use high-resolution mass spectrometry (HRMS) to track degradation products and validate stability under simulated environmental conditions.
  • Cross-reference findings with structurally related sulphonates (e.g., sodium naphthalenesulphonate ) to identify trends in hydrolytic or photolytic pathways.
  • Apply statistical contradiction analysis (e.g., chi-square tests) to differentiate experimental noise from mechanistic outliers .

Q. What experimental design optimizes the study of chronic exposure effects in aquatic ecosystems?

  • Use mesocosm systems to simulate natural water bodies, incorporating sediment and biota (e.g., Daphnia, algae).
  • Measure bioaccumulation factors (BCF) via LC-MS/MS and assess trophic transfer using stable isotope tracing.
  • Align with ECHA guidelines for long-term ecotoxicity, focusing on endpoints like reproductive success and biomarker expression (e.g., oxidative stress enzymes) .

Q. How can computational modeling enhance synthesis route planning for this compound derivatives?

  • Deploy density functional theory (DFT) to predict reaction energetics and intermediate stability.
  • Integrate AI-driven retrosynthesis tools (e.g., Chematica) to propose novel pathways, validated by small-scale lab trials.
  • Cross-validate computational predictions with experimental data (e.g., reaction yields, byproduct profiles) from analogous sulphonate syntheses .

Data Presentation and Reproducibility

Q. How should researchers document methodologies to ensure reproducibility in synthesis protocols?

  • Provide step-by-step procedures with exact reagent quantities, reaction times, and purification methods.
  • Include raw spectral data (NMR, IR) in supplementary materials, annotated with peak assignments.
  • For multi-step syntheses, detail catalyst recovery or solvent recycling steps to align with green chemistry principles .

Q. What strategies address discrepancies in toxicity data across different species or exposure routes?

  • Perform dose-response meta-analysis to identify species-specific sensitivities (e.g., rodents vs. zebrafish).
  • Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences in absorption/distribution.
  • Validate findings via in vitro assays (e.g., hepatocyte cultures) to isolate mechanistic pathways from confounding variables .

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